molecular formula C24H26N2O2S B15019812 O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropylcarbamothioate

O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropylcarbamothioate

Cat. No.: B15019812
M. Wt: 406.5 g/mol
InChI Key: NRBBNGTXSNDRCR-UHFFFAOYSA-N
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Description

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a benzamide group, and a dipropylcarbamothioyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting naphthalene-1-amine with benzoyl chloride under basic conditions.

    Introduction of the Dipropylcarbamothioyl Group: The dipropylcarbamothioyl group can be introduced by reacting the benzamide intermediate with dipropylthiocarbamoyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the dipropylcarbamothioyl-substituted benzamide with a suitable leaving group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or a tool for studying biological processes due to its unique structure and reactivity.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as modulation of signaling pathways, inhibition of cell growth, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(NAPHTHALEN-1-YL)BENZAMIDE: A simpler analog without the dipropylcarbamothioyl group.

    4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE: A similar compound with dimethyl instead of dipropyl groups.

    N-(NAPHTHALEN-1-YL)THIOUREA: A related compound with a thiourea group instead of the benzamide group.

Uniqueness

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-1-YL)BENZAMIDE is unique due to the presence of the dipropylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool for various research applications.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

O-[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C24H26N2O2S/c1-3-16-26(17-4-2)24(29)28-20-14-12-19(13-15-20)23(27)25-22-11-7-9-18-8-5-6-10-21(18)22/h5-15H,3-4,16-17H2,1-2H3,(H,25,27)

InChI Key

NRBBNGTXSNDRCR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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